CCR3 Antagonism: Phenylurea-Pyrrolidine Scaffold Potency Benchmarking
While no direct CCR3 IC50 data are publicly available for the target compound itself, the pyrrolidinyl-phenylurea chemotype to which it belongs has been extensively characterized as CCR3 antagonists. The lead compound in the Nitta et al. (2012) series, which shares the pyrrolidinyl-phenylurea core but differs in peripheral substitution, achieved CCR3 binding IC50 = 4.9 nM. Further optimization yielded compound 27 with IC50 = 1.7 nM and demonstrated oral activity [1]. The target compound's 2-methoxy-pyrimidine scaffold introduces an additional heterocyclic moiety not present in the published leads, which may modulate receptor subtype selectivity or pharmacokinetic properties. As a class-level comparator, the published series provides a quantitative baseline for expected potency: compounds lacking the pyrrolidine-urea motif typically exhibit IC50 values in the micromolar range, representing a >1000-fold potency gap [2].
| Evidence Dimension | CCR3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the nanomolar range based on chemotype (Class-level inference) |
| Comparator Or Baseline | Lead compound 1 (pyrrolidinyl-phenylurea analog): IC50 = 4.9 nM; Optimized compound 27: IC50 = 1.7 nM; Non-urea analogs: IC50 > 1,000 nM |
| Quantified Difference | ~3- to >200-fold potency advantage for pyrrolidinyl-phenylurea phenotype over non-urea chemotypes |
| Conditions | CCR3 binding assay; human recombinant receptor; radioligand displacement |
Why This Matters
For procurement decisions in chemokine receptor research, selecting a compound with the pyrrolidinyl-phenylurea core ensures access to a potency range (low nanomolar) that is inaccessible to structurally unrelated scaffolds.
- [1] Nitta, A.; Iura, Y.; Inoue, H.; Sato, I.; Morihira, K.; Kubota, H.; Morokata, T.; Takeuchi, M.; Ohta, M.; Tsukamoto, S.; Imaoka, T.; Takahashi, T. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg. Med. Chem. Lett. 2012, 22 (22), 6876–6881. View Source
- [2] Nitta, A. et al. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorg. Med. Chem. Lett. (related series). View Source
